Dextrorotation nimorazole phosphate ester

Descripción general

Descripción

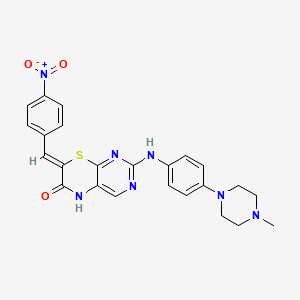

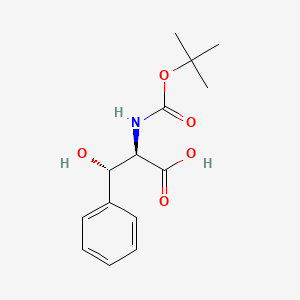

Dextrorotation nimorazole phosphate ester is an anti-anaerobic and anti-parasitic agent.Target: Antibacterial, AntiparasiticDextrorotary morpholine ornidazole organic phosphate is a newly developed, highly efficient, good tolerated, fourth-generation nitroimidazole derivative.

Aplicaciones Científicas De Investigación

Radiosensitization in Cancer Therapy

Dextrorotation nimorazole phosphate ester is primarily researched for its application as a radiosensitizer in cancer therapy. It's been found effective in enhancing the impact of radiotherapy, particularly in hypoxic tumor cells. This is because nimorazole can act as an oxygen mimetic, leading to free radical formation, which in turn sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation. This prevents DNA repair, enhancing damage to DNA strands and eventually leading to tumor cell death (Bonnet et al., 2018); (Meißner et al., 2019).

Electron Affinity and Ionization Studies

Research has also focused on understanding the electron affinity and ionization characteristics of nimorazole. These studies are crucial in comprehending how nimorazole interacts at a molecular level, particularly in the context of its role as a radiosensitizer. Investigations include low-energy electron attachment, formation of negative and positive ions, and electron ionization (Meißner et al., 2021); (Khreis et al., 2018).

Hyperpolarization for Imaging

A fascinating application of nimorazole is in the field of medical imaging, particularly MRI. Studies have explored the hyperpolarization of nimorazole to enhance its potential as a contrast agent in MRI-LINAC systems. This could significantly improve the visibility and detection of hypoxic cancer cells during imaging (Salnikov et al., 2020).

Interaction with Other Compounds and Reactions

Additional research has delved into how nimorazole interacts with other chemical compounds and its resulting reactions. For example, studies have examined the fragmentation patterns of nimorazole upon valence ionization and how it interacts with nucleobases and nucleosides, which is critical for understanding its mechanism of action as a radiosensitizer (Itälä et al., 2020); (Pandeti et al., 2019).

Propiedades

IUPAC Name |

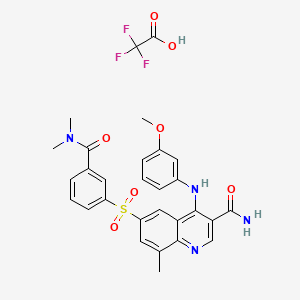

[(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N4O7P/c1-9-12-6-11(15(16)17)14(9)8-10(22-23(18,19)20)7-13-2-4-21-5-3-13/h6,10H,2-5,7-8H2,1H3,(H2,18,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDHHPOGWLYHAX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dextrorotation nimorazole phosphate ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

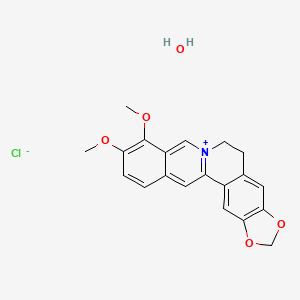

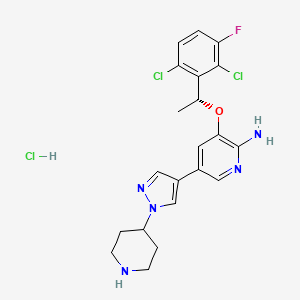

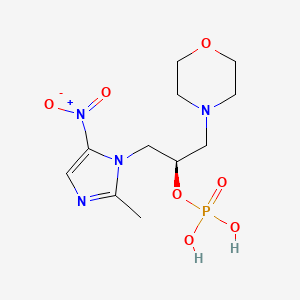

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

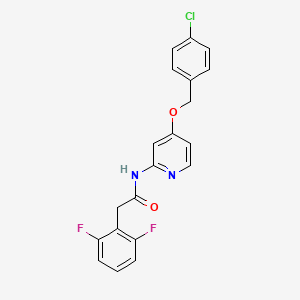

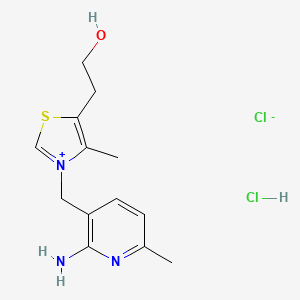

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)